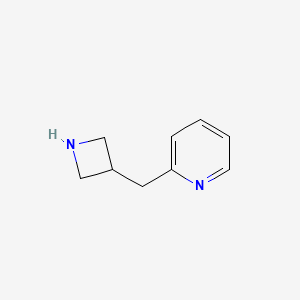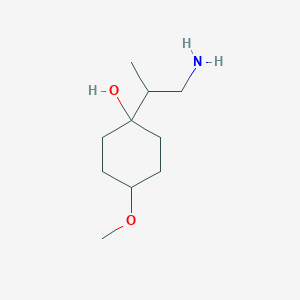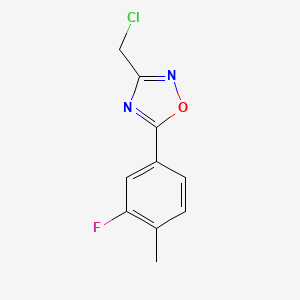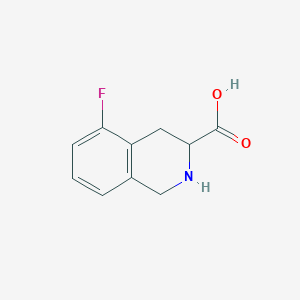
Pyridine, 2-(3-azetidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(3-azetidinylmethyl)- is a heterocyclic organic compound with the molecular formula C9H12N2 It features a pyridine ring substituted with a 3-azetidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3-azetidinylmethyl)- can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components. This method leverages the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to yield substituted pyridines .
Industrial Production Methods
Industrial production of Pyridine, 2-(3-azetidinylmethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(3-azetidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the pyridine ring can be functionalized at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine N-oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pyridine, 2-(3-azetidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(3-azetidinylmethyl)- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing biological processes. The azetidinylmethyl group may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the azetidinylmethyl group.
Thienopyridine: Contains a sulfur atom in the ring, offering different chemical properties and biological activities.
Piperidine: A reduced form of pyridine with a saturated ring, commonly used in pharmaceuticals.
Uniqueness
Pyridine, 2-(3-azetidinylmethyl)- is unique due to the presence of the azetidinylmethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2 |
Clave InChI |
HENXGQYOOKZDAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)


![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)


![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
![[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13196562.png)


![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)
